REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>[Pt].C(O)C>[NH2:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[N:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[N:9]=[CH:10]2
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC2=CC(=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension stirred for 4 hours in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The contents of the bottle were then transferred to a 1 L round bottomed flask
|
Type
|
FILTRATION
|
Details
|
rapidly filtered through a celite pad
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol (100 mL)
|
Type
|
ADDITION
|
Details
|
Water (250 mL) was then added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The resulting solids were isolated by filtration
|
Type
|
CUSTOM
|
Details
|
the solids dried on the pump for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The four separate batches of material
|
Type
|
CUSTOM
|
Details
|
to give 87.4 g of crude material, which
|
Type
|
CUSTOM
|
Details
|
was re-crystallized from ethyl acetate (900 mL)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure (1 mmHg)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=NN(C2=CC1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 242.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |